For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Vanillyl Butyl Ether: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Vanillyl Butyl Ether (VBE). The information is intended for researchers, scientists, and professionals in drug development who are interested in the technical aspects of this versatile warming agent.
Chemical Properties
Vanillyl Butyl Ether is a synthetic compound derived from vanillin.[1][2] It is an oil-soluble, colorless to pale yellow viscous liquid with a slight vanilla-like odor.[1][2][3][4] VBE is valued for its ability to produce a gentle and long-lasting warming sensation on the skin, which is less irritating than traditional warming agents like capsaicin.[1][5]
Quantitative Chemical Data
The following table summarizes the key quantitative chemical and physical properties of Vanillyl Butyl Ether.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₃ | [3][6][7][8] |
| Molecular Weight | 210.27 g/mol | [3][6][7][8][9] |
| Boiling Point | 241 - 307.9 °C at 760 mmHg | [3][10][11][12] |
| Melting/Freezing Point | < -78 °C | [10] |
| Density | 1.048 - 1.072 g/mL at 25 °C | [3][11][12][13] |
| Refractive Index | 1.511 - 1.521 at 20 °C | [3][11][12] |
| Flash Point | 140 - 153 °C | [10][12] |
| Auto-ignition Temperature | 299 °C | [10] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [12] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents.[1][2][3][11][14] |
Chemical Structure
Vanillyl Butyl Ether, systematically named 4-(butoxymethyl)-2-methoxyphenol, is an ether of monohydroxybenzoic acid.[3][11][15] Its structure features a vanillyl group combined with a butyl ether group, which is key to its sensory effects.[16] It belongs to the class of organic compounds known as methoxyphenols.[15]
-
IUPAC Name: 4-(butoxymethyl)-2-methoxyphenol[3]
-
InChI: InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3[3][7]
The structural similarity of VBE to other vanilloids, like capsaicin, is responsible for its interaction with sensory receptors.[5][17]
Experimental Protocols: Synthesis of Vanillyl Butyl Ether
Several methods for the synthesis of Vanillyl Butyl Ether have been reported, generally involving the reaction of a vanillin derivative with a butyl-containing compound.
Method 1: Synthesis from Vanillyl Alcohol and n-Butanol
This method involves the dehydration and condensation of vanillyl alcohol and n-butanol in the presence of an acid catalyst.[18] A more specific protocol utilizes a sulfated tungstate catalyst.[6]
Protocol:
-
A mixture of 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) (1 g, 7.25 mmol) and n-butanol (1.34 g, 18.11 mmol) is prepared.[6]
-
Sulfated tungstate (10 wt%) is added to the mixture.[6]
-
The reaction mixture is stirred at 80 °C for 1 hour.[6]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is diluted with ethyl acetate (15 ml) and filtered to recover the catalyst.[6]
-
The organic layer is concentrated under reduced pressure.[6]
-
The resulting residue is purified by chromatography on silica gel with n-hexane-EtOAc (90:10) as the eluent to yield pure Vanillyl Butyl Ether as a colorless oil.[6]
Method 2: One-Pot Synthesis from Vanillin
This method provides a direct synthesis from vanillin.[18]
Protocol:
-
Dissolve vanillin (100.00g) in ethyl acetate (231.65g) with stirring.[18]
-
Add potassium borohydride (28.36g) and bromobutane (90.06g) to the solution.[18]
-
Allow the reaction to proceed for 4 hours at a temperature of 30-40 °C.[18]
-
Cool the mixture to room temperature and filter to remove solid byproducts.[18]
-
Wash the filter residue, and combine the washing liquid with the filtrate.[18]
-
The combined liquid is distilled under reduced pressure to obtain a crude product.[18]
-
The crude product is then purified by vacuum rectification at 165 °C to yield pure Vanillyl Butyl Ether.[18]
Method 3: Synthesis using a Palladium-Based Catalyst
This method utilizes a palladium catalyst and an inorganic acid promoter.[19]
Protocol:
-
Crystalline vanillin (1525 g, 10 mol), n-butanol (6 L), a palladium-on-carbon catalyst (1 g, 10 wt% Pd), and 85% phosphoric acid (1 ml) are added to a reactor.[19]
-
The reactor is sealed, and the air is purged with an inert gas (e.g., nitrogen).[19]
-
The reaction mixture is heated to 95 °C.[19]
-
Gaseous hydrogen is introduced into the reactor at an overpressure of 10 atm.[19]
-
The reaction is maintained for 3 hours under these conditions.[19]
-
After the reaction is complete, residual hydrogen is removed.[19]
-
The mixture is filtered to remove the catalyst, and the filtrate is concentrated to obtain the product.[19]
Caption: Generalized workflow for the synthesis of Vanillyl Butyl Ether.
Mechanism of Action: TRPV1 Signaling Pathway
The warming sensation produced by Vanillyl Butyl Ether is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][14][16][17] TRPV1 is a non-selective cation channel found on sensory neurons that responds to various noxious stimuli, including heat and capsaicin.[14][17][20][21]
The activation of TRPV1 by VBE follows a distinct signaling cascade:
-
Binding: Vanillyl Butyl Ether, due to its vanilloid structure, binds to the TRPV1 receptor on sensory neurons.[14][22]
-
Channel Opening: This binding event causes a conformational change in the TRPV1 protein, opening its non-selective cation channel pore.[14]
-
Cation Influx: The open channel allows for an influx of cations, predominantly calcium (Ca²⁺), into the neuron.[14][17]
-
Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.[14]
-
Action Potential: Once the membrane potential reaches a certain threshold, an action potential is generated.[14]
-
Neurotransmitter Release: The action potential propagates along the axon to the synapse, triggering the release of neurotransmitters such as glutamate, ATP, and various neuropeptides.[14]
-
Signal to CNS: These neurotransmitters transmit the signal through the nervous system to the brain, where it is perceived as a sensation of warmth.[14]
It is important to note that this warming effect is a result of direct nerve stimulation, and the actual temperature of the skin does not significantly increase.[5]
Caption: Signaling pathway of VBE-induced warmth sensation via TRPV1 activation.
References
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- 2. Vanillyl butyl ether CAS 82654-98-6-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Vanillyl Butyl Ether | C12H18O3 | CID 5084146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Vanillyl Butyl Ether and How Does It Work in Cosmetics? - Chemical Supplier Unilong [unilongindustry.com]
- 5. sxrebecca.com [sxrebecca.com]
- 6. Vanillyl butyl ether synthesis - chemicalbook [chemicalbook.com]
- 7. GSRS [precision.fda.gov]
- 8. Vanillyl butyl ether - Career Henan Chemical Co. [coreychem.com]
- 9. Vanillyl Butyl Ether | Mechanism | Concentration [selleckchem.com]
- 10. avenalab.com [avenalab.com]
- 11. Vanillyl butyl ether | 82654-98-6 [chemicalbook.com]
- 12. What Are the Applications of Vanillyl Butyl Ether? | NIKOO Chemical [nikoochem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. rebeccabio.com [rebeccabio.com]
- 17. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]
- 19. RU2696427C1 - Method of producing vanilyl butyl ether - Google Patents [patents.google.com]
- 20. Activation of the human transient receptor potential vanilloid subtype 1 by essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct activation of transient receptor potential vanilloid 1(TRPV1) by diacylglycerol (DAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
